(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

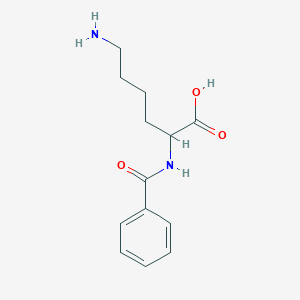

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, also known as SNHPNPA, is an important organic compound with a wide variety of applications in scientific research. It is used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of lab experiments.

科学的研究の応用

Protease Activity Assays

BZ-TYR-PNA is widely used as a chromogenic substrate in protease activity assays . It helps in identifying, differentiating, and characterizing serine carboxypeptidases and various other proteases. The release of p-nitroaniline upon enzymatic cleavage can be quantitatively measured using spectrophotometry, providing insights into enzyme kinetics and functionality.

Enzymatic Peptide Synthesis

This compound plays a crucial role in enzymatic peptide synthesis, particularly in low-water organic media . The hydrophobic matrix of polysiloxane gels, for instance, can prevent water from attacking the acyl-enzyme intermediate, which is beneficial for shifting the equilibrium towards peptide formation. BZ-TYR-PNA acts as a precursor in the synthesis of dipeptides, which are valuable in pharmaceutical applications.

Photodynamic Therapy (PDT)

In cancer research, derivatives of BZ-TYR-PNA have been explored for their potential in photodynamic therapy . The presence of the nitrophenyl moiety in such compounds can enhance the generation of reactive oxygen species (ROS) when exposed to light, leading to cytotoxic effects on cancer cells while also showing an immunoprotective nature towards noncancerous cells.

Cell Culture Applications

BZ-TYR-PNA derivatives are utilized in cell culture protocols to facilitate the detachment of adherent cells from culture plates . This process, known as trypsinization, involves the degradation of surface adhesion proteins, allowing for the easy collection and transfer of cells for further cultivation or analysis.

Biochemical Studies of Autolysis

The compound is used in biochemical studies to understand the autolysis process of enzymes like trypsin . Autolysis leads to the formation of pseudotrypsin, which shows altered kinetic properties and cleavage specificity. BZ-TYR-PNA can help in studying these changes and their implications for protein digestion in proteomics.

Enzyme Kinetics and Stability Research

Researchers use BZ-TYR-PNA to investigate enzyme kinetics and stability, especially in the context of thermal stability and recyclability . The compound’s interactions with enzymes under various conditions can reveal important information about enzyme behavior and potential for reuse in industrial processes.

特性

IUPAC Name |

N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJERUMAUMMIPRF-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977108 |

Source

|

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide | |

CAS RN |

6154-45-6 |

Source

|

| Record name | Benzoyltyrosine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。